molecular formula C19H13FN4O B12125780 4-fluoro-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide

4-fluoro-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide

Cat. No.: B12125780
M. Wt: 332.3 g/mol
InChI Key: PZINOWRWZYVSKM-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide typically involves the following steps:

    Formation of the imidazo[1,2-a]pyrimidine core: This can be achieved through a cyclization reaction involving 2-aminopyridine and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the phenyl group: This step often involves a Suzuki coupling reaction where a phenylboronic acid is coupled with the imidazo[1,2-a]pyrimidine core in the presence of a palladium catalyst.

    Formation of the benzamide: This final step involves the reaction of the fluorinated imidazo[1,2-a]pyrimidine with benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted imidazo[1,2-a]pyrimidines with various functional groups.

Scientific Research Applications

4-fluoro-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide involves its interaction with specific molecular targets within the cell. It can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
  • 2-(3-fluorophenyl)imidazo[1,2-a]pyridin-7-amine
  • 2-(3,4-difluorophenyl)imidazo[1,2-a]pyridin-7-amine

Uniqueness

4-fluoro-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and pharmacokinetic properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C19H13FN4O

Molecular Weight

332.3 g/mol

IUPAC Name

4-fluoro-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide

InChI

InChI=1S/C19H13FN4O/c20-15-9-7-14(8-10-15)18(25)23-17-16(13-5-2-1-3-6-13)22-19-21-11-4-12-24(17)19/h1-12H,(H,23,25)

InChI Key

PZINOWRWZYVSKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)NC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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